molecular formula C8H13N3 B13201191 2-Ethyl-N,5-dimethylpyrimidin-4-amine

2-Ethyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13201191
M. Wt: 151.21 g/mol
InChI Key: KRQDBNMYILUNBE-UHFFFAOYSA-N
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Description

2-Ethyl-N,5-dimethylpyrimidin-4-amine ( 1783448-76-9) is an organic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This aminopyrimidine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. The pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and interact with a variety of biological targets . Related pyrimidine-based compounds are extensively investigated for their biological activities. For instance, simple monocyclic pyrimidine analogs have been designed as potent microtubule depolymerizing agents, binding to the colchicine site of tubulin and demonstrating promising antitumor activity by overcoming multi-drug resistance mechanisms . Furthermore, novel pyrimidine derivatives have shown significant neuroprotective effects, antioxidant capacity, and the ability to inhibit Aβ1–42 aggregation, suggesting potential relevance for research into oxidative stress-related pathologies such as Alzheimer's disease . As a chemical reagent, this compound is utilized as a key synthetic intermediate for the development of more complex molecules, including kinase inhibitors and other bioactive compounds . Its structure makes it a versatile precursor for constructing functional materials and ligands for catalysis. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. References: • BLD Pharmatech • MySkinRecipes • PMC • MDPI

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

KRQDBNMYILUNBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)NC)C

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl N,5 Dimethylpyrimidin 4 Amine and Analogous Structures

Conventional Synthetic Routes to Substituted Pyrimidin-4-amines

Traditional approaches to the pyrimidine (B1678525) core often rely on the cyclization of acyclic precursors, providing a robust foundation for generating a wide array of derivatives.

Condensation Reactions for Pyrimidine Ring Formation

The most fundamental method for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. A classic example is the reaction between a β-dicarbonyl compound (or its equivalent) and an amidine. For the synthesis of a 2-ethyl substituted pyrimidine, propionamidine could be condensed with a suitable three-carbon synthon. Subsequent substitution at the C5 and N4 positions would then be required to achieve the final target structure.

The Principal Synthesis, a widely employed method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. To achieve the substitution pattern of the target molecule, a suitably substituted 1,3-dicarbonyl precursor would be necessary.

Multicomponent Reaction Strategies in Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. The Biginelli reaction, first reported in 1891, is a prominent MCR for the synthesis of dihydropyrimidinones, which can be subsequently converted to pyrimidines. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgyoutube.comnih.gov By selecting appropriate starting materials, this method can be adapted to produce a variety of substituted pyrimidines. For instance, using a β-ketoester with a methyl group at the α-position would lead to a 5-methyl substituted pyrimidine ring.

Another significant MCR is the Gewald reaction, which is primarily used for the synthesis of 2-aminothiophenes but can be extended to the formation of other heterocyclic systems. researchgate.netwikipedia.org While not a direct route to pyrimidines, the functional groups on the resulting thiophenes can be manipulated to form fused pyrimidine systems. umich.eduresearchgate.net

The following table summarizes representative multicomponent reactions for pyrimidine synthesis.

Reaction NameReactantsCatalystProduct Type
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis AcidDihydropyrimidinone/thione
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, SulfurBase2-Aminothiophene

Cyclization Approaches for Fused Pyrimidine Systems

While 2-Ethyl-N,5-dimethylpyrimidin-4-amine is a monocyclic system, the principles of cyclization used to form fused pyrimidines are also relevant to the construction of the basic pyrimidine ring. These methods often involve the intramolecular cyclization of a suitably functionalized precursor. For example, a substituted acyclic precursor containing the necessary ethyl, methyl, and amino functionalities could be designed to undergo cyclization to form the desired pyrimidine ring. Such strategies are particularly useful for creating complex, polycyclic structures where the pyrimidine ring is annulated to another ring system. acs.org

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers a range of powerful tools that can significantly improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis.

Microwave-Assisted Synthesis Protocols for Pyrimidines

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide variety of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. nih.govresearchgate.net Microwave-assisted protocols have been successfully applied to various pyrimidine syntheses, including multicomponent reactions and transition-metal-catalyzed cross-couplings. acs.orgresearchgate.net For the synthesis of this compound analogues, a microwave-assisted Biginelli-type reaction or a palladium-catalyzed amination could offer a more efficient route compared to conventional heating methods.

The following table provides examples of microwave-assisted pyrimidine synthesis.

Reaction TypeReactantsConditionsReaction TimeYield
MCR for Quinazolines Aldehyde, Dimedone, Urea/ThioureaSolvent-free, MWShortGood
Fused Pyrimidine Synthesis 2-Aminochromene-3-carbonitrile, FormamideMWNot specifiedGood
Suzuki Coupling 2,4-Dichloropyrimidine (B19661), Arylboronic acidPd(PPh₃)₄, MW15 minGood to Excellent

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including substituted pyrimidines. The Buchwald-Hartwig amination and the Suzuki cross-coupling reaction are two of the most powerful methods for forming C-N and C-C bonds, respectively. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net

The Buchwald-Hartwig amination is a highly versatile method for the formation of aryl and heteroaryl amines. researchgate.netresearchgate.net In the context of synthesizing this compound, this reaction would be ideal for introducing the N-methylamino group at the C4 position. This would typically involve the reaction of a 4-chloropyrimidine (B154816) intermediate with methylamine (B109427) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.govsemanticscholar.org

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. mdpi.comresearchgate.netmdpi.comnih.govrsc.org While not directly applicable for the final amination step, it could be used to introduce the ethyl group at the C2 position or the methyl group at the C5 position of the pyrimidine ring, starting from a suitably halogenated pyrimidine precursor.

The table below outlines the key features of these cross-coupling reactions in the context of pyrimidine synthesis.

Reaction NamePurposeReactantsCatalyst System
Buchwald-Hartwig Amination C-N bond formationHalopyrimidine, AminePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos)
Suzuki Coupling C-C bond formationHalopyrimidine, Boronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄), Base

Polymer-Assisted Synthetic Approaches to Substituted Pyrimidines

Solid-supported synthesis, a technique central to combinatorial chemistry, has been adapted for the creation of pyrimidine libraries. Polymer-assisted approaches offer significant advantages, including the simplification of reaction work-ups and purification processes. In these methods, either a reactant or a reagent is immobilized on a solid polymer support. After the reaction, the polymer-bound species can be easily filtered off, streamlining the isolation of the desired product. This is particularly beneficial in multi-step syntheses where intermediate purification can be a major bottleneck.

One common strategy involves anchoring a pyrimidine precursor to a resin, performing a series of chemical transformations on the scaffold while it remains attached, and finally cleaving the functionalized pyrimidine product from the solid support. This methodology allows for the use of excess reagents to drive reactions to completion, as the excess can be simply washed away. Polymer-supported catalysts have also been employed in pyrimidine synthesis, combining the benefits of heterogeneous catalysis, such as easy catalyst removal and recycling, with the high efficiency and selectivity often associated with homogeneous catalysts. nih.gov

Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to substantial waste generation. rasayanjournal.co.inresearchgate.net To mitigate these environmental and economic drawbacks, the principles of green chemistry are increasingly being integrated into synthetic protocols for pyrimidine derivatives. powertechjournal.com These eco-friendly approaches prioritize waste minimization, high atom economy, the use of safer solvents and catalysts, and energy efficiency. rasayanjournal.co.inyale.edu

Several green techniques have been successfully applied to pyrimidine synthesis, including:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govx-mol.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes shorter reaction times and higher yields, particularly in multicomponent reactions (MCRs). nih.gov For instance, a green protocol for novel benzo researchgate.netyale.eduthiazolo[3,2-a]pyrimidine analogues using ultrasound irradiation achieved excellent yields of 94–97% in just 10–15 minutes at room temperature. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. powertechjournal.com For example, a porous poly-melamine-formaldehyde (mPMF) catalyst used in a planetary ball milling process for synthesizing triazolopyrimidines could be reused for up to five runs without losing catalytic efficiency. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or in benign solvents like water reduces waste and eliminates the hazards associated with volatile organic compounds (VOCs). researchgate.netpowertechjournal.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that incorporates portions of all reactants. rasayanjournal.co.in This approach is highly efficient, reduces waste, and simplifies synthetic procedures. The Biginelli reaction is a classic example used to assemble dihydropyrimidinones. mdpi.comnih.gov

Green Chemistry ApproachKey AdvantagesExample Application in Pyrimidine SynthesisReference
Microwave IrradiationReduced reaction times, improved yields, energy efficiency.Synthesis of pyrimidine derivatives and fused heterocycles. nih.govx-mol.net
Ultrasound IrradiationShorter reaction times (hours to minutes), higher yields.One-pot synthesis of benzo researchgate.netyale.eduthiazolo[3,2-a]pyrimidine analogues (94–97% yield). nih.govresearchgate.net
Reusable Heterogeneous CatalystsEasy separation and recycling, reduced waste.mPMF catalyst for triazolopyrimidine synthesis, reusable for 5+ runs. rasayanjournal.co.inpowertechjournal.com
Solvent-Free ConditionsEliminates solvent waste, reduces toxicity and environmental impact.Synthesis of benzopyrano[2,3-d]pyrimidine derivatives using a TiO2–SiO2 catalyst. researchgate.netpowertechjournal.com
Multicomponent Reactions (MCRs)High atom economy, procedural simplicity, reduced waste.Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones. nih.govrasayanjournal.co.in

Regioselective and Stereoselective Synthesis of Pyrimidin-4-amine Derivatives

The synthesis of specific isomers of substituted pyrimidines, such as this compound, requires precise control over the regioselectivity of the reactions. When a pyrimidine ring has multiple reactive sites, directing incoming substituents to the desired position is a significant synthetic challenge.

A common precursor for pyrimidin-4-amine derivatives is a 2,4-dichloropyrimidine scaffold. The two chlorine atoms at the C-2 and C-4 positions exhibit different reactivities, which can be exploited for regioselective substitution. Typically, in nucleophilic aromatic substitution (SNAr) reactions, the C-4 position is more activated and thus more susceptible to nucleophilic attack than the C-2 position. nih.gov Research has shown that the reaction of 2,4-dichloropyrimidines with nucleophiles like N-methylpiperazine favors the formation of C-4 substituted products. researchgate.net

However, this inherent selectivity can be reversed. A notable study demonstrated that using tertiary amine nucleophiles in the SNAr reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5 leads to excellent C-2 selectivity. nih.gov This method significantly expands the range of accessible pyrimidine structures. Similarly, reaction conditions can dictate the outcome of substitutions on related heterocyclic systems. For 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine, amination occurs selectively at C-2, while the regioselectivity of thiol addition depends on the solvent and base used, allowing for selective functionalization at either the C-2 or C-8 position. nih.gov

PrecursorNucleophile/ReagentReaction ConditionsObserved RegioselectivityReference
5-Substituted-2,4-dichloropyrimidinePrimary/Secondary AminesStandard SNArPreferential substitution at C-4. nih.gov
5-Substituted-2,4-dichloropyrimidineTertiary AminesSNAr followed by in situ N-dealkylationExcellent selectivity for C-2 substitution. nih.gov
2,4-DichloropyrimidineN-methylpiperazine0°C to room temperatureHighly regioselective, favoring C-4 substitution. researchgate.net
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineAmines-Selective amination at C-2. nih.gov
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineThiolsDMF, Hünig's baseSelective addition at C-8. nih.gov
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidineThiols(i)PrOHSelective addition at C-2. nih.gov

Strategies for Core Functionalization and Derivatization of Pyrimidin-4-amine Scaffolds

Once the core pyrimidine ring is synthesized, further functionalization and derivatization are often necessary to produce the final target molecule and to explore structure-activity relationships (SAR) in drug discovery. nih.gov Several innovative strategies have been developed for the late-stage modification of pyrimidine scaffolds.

One powerful approach is a deconstruction-reconstruction strategy . This involves converting a complex pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. This versatile intermediate can then undergo various heterocycle-forming reactions, effectively diversifying the original pyrimidine core into other structures like pyrazoles or 1,2-oxazoles. nih.gov This method allows for significant structural modifications on complex molecules that would be difficult to achieve through traditional synthesis. nih.gov

Another key strategy involves the direct condensation of N-vinyl or N-aryl amides with cyanic acid derivatives, such as cyanic bromide, to create C4-heteroatom-substituted pyrimidines. organic-chemistry.org These products are versatile intermediates that are "poised for further derivatization," allowing for the introduction of diverse substituents at the C-4 position. organic-chemistry.org

Furthermore, the introduction of synthetically versatile functional groups, such as boronates, onto the pyrimidine ring opens up a wide array of possibilities for derivatization through cross-coupling reactions. A novel method has been developed to access pyrimidines bearing a trifluoroborate at the C-4 position. researchgate.net The robustness of the trifluoroborate group allows for chemoselective modifications at other positions on the ring before it is used in downstream functionalization reactions, such as Suzuki-Miyaura coupling. nih.govresearchgate.net This provides a powerful template for creating diverse libraries of pyrimidine derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethyl N,5 Dimethylpyrimidin 4 Amine

High-Resolution Spectroscopic Techniques for Structural Confirmation

A combination of high-resolution spectroscopic methods provides synergistic information to confirm the connectivity and chemical environment of each atom within the 2-Ethyl-N,5-dimethylpyrimidin-4-amine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. Although specific experimental spectra for this compound are not widely published, a detailed prediction of the expected chemical shifts and coupling patterns can be derived from established principles and data from analogous substituted pyrimidines. mdpi.comnih.govresearchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The ethyl group at the C2 position should present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methyl group attached to the pyrimidine (B1678525) ring at C5 would likely appear as a singlet. The N-methyl group would also produce a singlet, shifted downfield due to the influence of the nitrogen atom. The single aromatic proton on the pyrimidine ring (H6) is anticipated to be the most downfield signal, appearing as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are expected for each of the eight carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would resonate in the aromatic region (typically 150-170 ppm for C2, C4, and C6, and lower for C5). The carbons of the ethyl and methyl substituents would appear in the aliphatic region of the spectrum. The carbonyl-like carbon (C4) bonded to the amino group would be significantly downfield.

Predicted ¹H and ¹³C NMR chemical shifts are summarized in the interactive tables below.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrimidine-H6 ~8.0-8.5 Singlet (s)
N-CH₃ ~3.0-3.3 Singlet (s)
Ethyl-CH₂ ~2.6-2.9 Quartet (q)
Ring-CH₃ (at C5) ~2.2-2.5 Singlet (s)

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C4 (Pyrimidine) ~162
C2 (Pyrimidine) ~160
C6 (Pyrimidine) ~158
C5 (Pyrimidine) ~115
N-CH₃ ~28
Ethyl-CH₂ ~25
Ring-CH₃ (at C5) ~15

Mass Spectrometry (MS and HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgwikipedia.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For this compound (C₉H₁₅N₃), the exact mass (monoisotopic mass) can be calculated:

9 x C = 9 x 12.000000 = 108.000000

15 x H = 15 x 1.007825 = 15.117375

3 x N = 3 x 14.003074 = 42.009222

Total Exact Mass = 165.126597 Da

An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z ≈ 165. The fragmentation of this ion is expected to follow predictable pathways for substituted pyrimidines and amines. nih.govacs.orgsapub.org Common fragmentation patterns would likely include:

α-cleavage: Loss of a methyl radical (•CH₃, -15 amu) from the ethyl group to form a stable cation at m/z 150.

Loss of ethylene (B1197577): A McLafferty-type rearrangement or other cleavage could lead to the loss of an ethylene molecule (C₂H₄, -28 amu) from the ethyl group, resulting in a fragment at m/z 137.

Ring Fragmentation: Cleavage of the pyrimidine ring itself can lead to a variety of smaller, characteristic fragments.

A summary of expected mass spectrometry data is provided in the table below.

Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Identity
165.1266 [M]⁺˙ (Molecular Ion)
150 [M - CH₃]⁺

Vibrational (FTIR-ATR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational (FTIR-ATR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, probes the vibrational modes of molecular bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. researchgate.netnih.gov For this compound, characteristic absorption bands are expected for N-H (if secondary amine tautomer is present), C-H, C=N, and C=C bonds.

C-H stretching: Aliphatic C-H stretches from the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would appear above 3000 cm⁻¹.

C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, which will produce a series of characteristic sharp absorption bands in the 1400-1650 cm⁻¹ region.

C-N stretching: The stretching vibration for the C-N bonds of the N-methylamino group would likely be observed in the 1250-1350 cm⁻¹ range.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nist.govnih.govresearchgate.net Aromatic and heterocyclic systems like pyrimidine exhibit characteristic absorptions due to π → π* and n → π* electronic transitions. For this compound, strong absorption bands, typical for substituted pyrimidines, are expected in the UV region, likely between 250 and 300 nm, corresponding to π → π* transitions within the aromatic pyrimidine ring system.

The table below summarizes the expected spectroscopic data from FTIR and UV-Vis analysis.

Predicted Vibrational and Electronic Spectroscopy Data

Technique Region Assignment
FTIR 3000-3100 cm⁻¹ Aromatic C-H Stretch
FTIR 2850-3000 cm⁻¹ Aliphatic C-H Stretch
FTIR 1550-1650 cm⁻¹ C=N / C=C Ring Stretch
FTIR 1250-1350 cm⁻¹ C-N Stretch

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

While spectroscopic methods confirm the chemical formula and connectivity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.netnih.govresearchgate.net By diffracting X-rays off a single crystal of the compound, one can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.

A crystal structure of this compound would reveal:

The planarity of the pyrimidine ring.

The precise conformation of the ethyl and N-methyl substituents relative to the ring.

Intermolecular interactions that govern the crystal packing. These could include hydrogen bonds (if any suitable donors/acceptors are available), π-π stacking interactions between pyrimidine rings of adjacent molecules, and van der Waals forces. wikipedia.org For instance, the ring nitrogen atoms could act as hydrogen bond acceptors, influencing the supramolecular assembly. nih.gov

Although a specific crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) shows that substituted pyrimidines often form intricate networks through such non-covalent interactions. researchgate.netnih.gov

Investigations of Tautomeric Forms and Polymorphism in Substituted Pyrimidine-4-ones

The heading for this section refers to pyrimidine-4-ones, which typically exhibit keto-enol tautomerism. However, the target molecule, this compound, is a 4-aminopyrimidine (B60600) derivative and thus is subject to amino-imino tautomerism. ias.ac.innih.gov

Tautomerism: For 4-aminopyrimidines, a tautomeric equilibrium can exist between the aromatic amino form and a non-aromatic imino form. researchgate.netresearchgate.net

Amino form (Dominant): The amine group is exocyclic to the aromatic pyrimidine ring. This form is generally heavily favored due to the stability gained from maintaining the aromaticity of the pyrimidine ring.

Imino form (Minor): A proton migrates from the exocyclic nitrogen to one of the ring nitrogens, resulting in an exocyclic imine (C=N) bond and loss of aromaticity in the ring.

Experimental and computational studies on similar aminopyrimidines and related nitrogen heterocycles have consistently shown that the amino tautomer is significantly more stable and is the predominant species in both solution and the solid state. ias.ac.inacs.org

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. nih.govacs.org Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice arrangement. This can lead to different physical properties such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, it is a phenomenon common to many organic molecules, including pyrimidine derivatives. nih.gov The potential for different arrangements of intermolecular interactions, such as π-π stacking or weak hydrogen bonds, could allow for the formation of distinct polymorphs under different crystallization conditions (e.g., solvent, temperature, pressure).

Theoretical and Computational Chemistry Studies of 2 Ethyl N,5 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is often employed to determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The energetics of the molecule, including its total energy, heats of formation, and reaction energies, can also be reliably calculated using DFT. The choice of the functional and basis set is crucial for the accuracy of these calculations. For pyrimidine (B1678525) derivatives, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govnih.gov

Table 1: Representative Data from DFT Calculations on a Pyrimidine Derivative (Illustrative Example)

ParameterCalculated Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
Key Bond Length (e.g., C-N)Value in Ångströms
Key Bond Angle (e.g., N-C-N)Value in Degrees

This table is for illustrative purposes only and does not represent data for 2-Ethyl-N,5-dimethylpyrimidin-4-amine.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To study the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of electronic excited states. TD-DFT can predict the electronic absorption spectra of a molecule, providing information about the wavelengths of light it absorbs and the nature of the electronic transitions involved (e.g., n -> π* or π -> π*). researchgate.netbenasque.org This information is crucial for understanding the photophysical and photochemical properties of a compound.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Several computational tools are used to analyze molecular orbitals and derive reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. physchemres.orgirjweb.comaimspress.comajchem-a.com A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

This table is for illustrative purposes only and does not represent data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the electrostatic potential at different points on the electron density surface of the molecule. The MEP map is color-coded, with red typically representing regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow indicate regions of intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring as potential sites for hydrogen bonding and other electrostatic interactions.

Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Global reactivity indices, derived from the conceptual framework of DFT, are crucial for understanding the chemical reactivity and stability of a molecule. These descriptors, including chemical hardness (η), softness (S), and electrophilicity (ω), are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η) and Softness (S) quantify the resistance of a molecule to change its electron configuration. A large HOMO-LUMO energy gap typically signifies high hardness and low reactivity.

Electrophilicity (ω) provides a measure of a molecule's ability to accept electrons, indicating its propensity to act as an electrophile in chemical reactions.

Without specific computational studies on this compound, the precise values for these indices remain undetermined. Such a study would involve geometry optimization of the molecule followed by frequency calculations to obtain the HOMO and LUMO energies, from which the global reactivity indices could be calculated.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Techniques like DFT can accurately forecast vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts.

The process involves optimizing the molecular geometry at a specific level of theory and basis set. Subsequently, calculations are performed to determine the vibrational modes and the magnetic shielding tensors for each nucleus. A strong correlation between the computed and experimentally obtained spectra serves as a powerful validation of the proposed chemical structure. For this compound, no such comparative studies have been published.

Intermolecular Interaction Analysis using Hirshfeld Surface Computations

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify key interactions like hydrogen bonds and van der Waals contacts.

Reaction Mechanisms and Reactivity Profiles of 2 Ethyl N,5 Dimethylpyrimidin 4 Amine

Elucidation of Nucleophilic Reactivity at Pyrimidine (B1678525) Positions

The pyrimidine nucleus is inherently electron-deficient, rendering the carbon atoms susceptible to nucleophilic attack. The positions C2, C4, and C6 are the most electron-poor and, therefore, the primary sites for nucleophilic substitution. The specific reactivity of 2-Ethyl-N,5-dimethylpyrimidin-4-amine is modulated by the electronic effects of its substituents. The ethyl group at the C2 position and the methyl group at the C5 position are both electron-donating groups, which can influence the regioselectivity of nucleophilic attack.

In general, for 2,4-disubstituted pyrimidines, the C4 position is often more susceptible to nucleophilic attack than the C2 position. However, the presence of an electron-donating group at the C6 position can alter this preference, favoring attack at the C2 position. Conversely, an electron-withdrawing group at the C5 position typically enhances the reactivity at the C4 position. For this compound, the C5-methyl group, being electron-donating, would slightly decrease the electrophilicity of the ring, but the primary sites of nucleophilic attack would still be the C2 and C6 positions, assuming a suitable leaving group is present at one of these locations.

Table 1: Predicted Nucleophilic Reactivity at Pyrimidine Positions of a Hypothetical Precursor (e.g., 2-Ethyl-4-chloro-5-methylpyrimidine)

PositionSubstituent EffectPredicted ReactivityRationale
C2Ethyl (electron-donating)ModerateElectron-donating group slightly deactivates this position.
C4Leaving Group (e.g., Cl)HighPrimary site for nucleophilic aromatic substitution (SNAr).
C5Methyl (electron-donating)LowNot an electrophilic site.
C6HydrogenLowLess electrophilic compared to C2 and C4.

Mechanistic Pathways of Substitution Reactions and Functional Group Transformations

Substitution reactions involving this compound and its derivatives primarily proceed through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex. This is followed by the elimination of a leaving group, restoring the aromaticity of the ring. The regioselectivity of SNAr reactions on substituted pyrimidines is highly dependent on the nature and position of the substituents on the ring as well as the nucleophile. For instance, in 2,4-dichloropyrimidines, substitution with many nucleophiles preferentially occurs at the C4 position. However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination and the Suzuki coupling, are powerful methods for the functionalization of pyrimidines. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amino groups. The general mechanism involves the oxidative addition of a halopyrimidine to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.

Studies on Intramolecular Cyclization and Ring-Opening Processes

Aminopyrimidines with appropriate side chains can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-propargylaminopyrimidines can be cyclized to form imidazo[1,2-a]pyrimidine derivatives. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the presence of the N-methylamino group provides a potential site for such transformations if a reactive functional group is introduced into the N-methyl substituent.

Ring-opening reactions of the pyrimidine ring are less common under typical conditions due to its aromatic stability. However, under harsh conditions or through specific enzymatic actions, the pyrimidine ring can be cleaved.

Investigation of Oxidative and Reductive Processes Affecting Pyrimidine Rings

The pyrimidine ring is generally resistant to oxidation. However, the alkyl substituents on this compound can be susceptible to oxidation. For instance, the ethyl and methyl groups could potentially be oxidized to hydroxylated or carboxylated derivatives under strong oxidizing conditions. Studies on the vapor-phase oxidation of 2-methyl-5-ethylpyridine, a structural analogue, have shown that the alkyl groups can be converted to acetyl or carboxyl groups. ect-journal.kz

Reduction of the pyrimidine ring is more readily achievable. Catalytic hydrogenation or treatment with complex metal hydrides, such as lithium aluminum hydride (LiAlH4), can lead to the formation of dihydropyrimidines. The regioselectivity of the reduction depends on the substitution pattern of the pyrimidine ring.

Role of Catalysis in Modulating Reaction Pathways of Pyrimidine Derivatives

Catalysis plays a crucial role in the synthesis and functionalization of pyrimidine derivatives, including those related to this compound.

Palladium catalysis is extensively used for cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting a halopyrimidine with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgmdpi.comlibretexts.org This reaction is highly efficient for introducing aryl and heteroaryl substituents onto the pyrimidine core. The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and selectivity of the reaction.

The Buchwald-Hartwig amination , another palladium-catalyzed reaction, is a key method for forming C-N bonds. This reaction is particularly useful for synthesizing substituted aminopyrimidines from halopyrimidine precursors. The efficiency of the amination can be influenced by the nature of the amine and the steric and electronic properties of the pyrimidine substrate. ccspublishing.org.cn

Table 2: Examples of Catalytic Systems Used in Pyrimidine Functionalization

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTypical Substrates
Suzuki-Miyaura CouplingPd(PPh3)4, Pd(OAc)2PPh3, SPhosK2CO3, Cs2CO3Dioxane, Toluene/H2OChloro- or bromopyrimidines, Arylboronic acids
Buchwald-Hartwig AminationPd2(dba)3, Pd(OAc)2BINAP, XantphosNaOtBu, K2CO3Toluene, DioxaneChloro- or bromopyrimidines, Primary/secondary amines

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimidin 4 Amines

Systematic Chemical Modifications and Their Impact on Molecular Recognition Profiles

Systematic modification of the pyrimidin-4-amine scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity. Each position on the pyrimidine (B1678525) ring offers an opportunity for modification, and the impact of these changes on how the molecule is recognized by its biological target can be profound.

For a compound like 2-Ethyl-N,5-dimethylpyrimidin-4-amine, key positions for modification include:

C2-position (Ethyl group): The size and nature of the alkyl group at this position can influence steric interactions within a binding pocket. In studies of related 2,4,5-trisubstituted pyrimidines, altering the C5-substituent (analogous to the methyl group at C5 in the target compound) from a methyl to a larger ethyl group led to a loss of potency against certain kinases, suggesting a defined steric limit in the active site. cardiff.ac.uk Conversely, replacing the methyl group with a trifluoromethyl group, which is of similar size to an ethyl group but has different electronic properties, was also not well-tolerated. cardiff.ac.uk

C4-position (N-methylamine group): The amine at the C4 position is often critical for forming key hydrogen bonds with target proteins. acs.org Modifications to the N-alkyl substituent (a methyl group in this case) can alter binding affinity and selectivity. For instance, the protonated amine group in some pyrimidine derivatives is crucial for establishing strong interactions within the catalytic site of cholinesterases. acs.org

C5-position (Methyl group): This position is often modified to fine-tune the molecule's shape and electronic properties. The introduction of different groups can influence the compound's orientation in a binding site. Studies on pyrimidine derivatives as kinase inhibitors have shown that even small changes at this position can significantly impact selectivity. cardiff.ac.uk

The following table illustrates how systematic modifications at different positions on a pyrimidine scaffold can influence inhibitory activity against a specific biological target, in this case, Dipeptidyl Peptidase IV (DPP-IV).

Compound R1 (C2-position) R2 (C4-position) R3 (C5-position) R4 (C6-position) DPP-IV Inhibition IC50 (µM)
1 H-NH2-CNPhenyl>100
2 -SCH3-NH2-CNPhenyl15
3 -SCH3-NH2-CN4-Fluorophenyl5.6
4 -SCH3-NH2-CN2,4-Dichlorophenyl0.95

This data is representative of SAR studies on pyrimidine derivatives and is adapted from findings on aminomethylpyrimidines as DPP-IV inhibitors to illustrate the principles of systematic modification. researchgate.net

Exploration of Privileged Structures and Scaffold Deformation in Pyrimidine Chemistry

The pyrimidine ring is considered a "privileged structure" in medicinal chemistry. nih.gov This status is attributed to its ability to serve as a versatile scaffold that can interact with a wide range of biological targets by presenting substituents in specific spatial orientations. The nitrogen atoms in the ring act as hydrogen bond acceptors and, along with the potential for diverse substitutions, allow for the fine-tuning of a molecule's physicochemical properties.

Scaffold deformation involves altering the core heterocyclic system to explore new chemical space and improve properties. This can include:

Ring Fusion: Fusing the pyrimidine ring with other rings to create bicyclic or polycyclic systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines. nih.govrsc.org These fused systems often have more rigid conformations, which can lead to increased potency and selectivity.

Bioisosteric Replacement: Replacing parts of the scaffold with groups that have similar physical or chemical properties. For example, a phenyl ring attached to the pyrimidine core might be replaced with a thiophene (B33073) ring to alter metabolic stability or solubility.

These strategies allow chemists to move beyond simple substituent decoration and fundamentally alter the molecular framework to achieve desired biological outcomes.

Computational Approaches to Structure-Activity Relationships (e.g., Quantitative Structure-Activity Relationship (QSAR) Analysis)

Computational methods are indispensable for understanding and predicting the activity of pyrimidine derivatives. Quantitative Structure-Activity Relationship (QSAR) analysis is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov

In a typical QSAR study, a series of related pyrimidine compounds is synthesized and tested for a specific biological effect. nih.gov Molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties (e.g., aromaticity, bond counts, partial surface area), are then calculated. tandfonline.com Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a model that links these descriptors to the observed activity. tandfonline.comnih.gov

For example, a QSAR model for pyrimidine-4,6-diamine derivatives identified four key descriptors:

A_Ar: Quantifies the presence of aromatic rings.

B_Dou: Denotes the number of double bonds.

P. V_P: Describes the positive partial surface area.

Q. V_N: Calculates the negative partial surface area. tandfonline.com

Such models can be highly predictive, with reported R² values (a measure of how well the model fits the data) often exceeding 0.85. tandfonline.comnih.gov These models provide crucial insights into which molecular features are most important for activity and can be used to virtually screen new designs before they are synthesized, saving time and resources. nih.gov

The following table presents a conceptual dataset that could be used in a QSAR study for pyrimidine derivatives, linking structural descriptors to biological activity.

Compound ID Molecular Weight LogP Number of H-Bond Donors pIC50 (Experimental) pIC50 (Predicted by QSAR)
PYR-01 151.211.816.56.4
PYR-02 165.242.116.86.9
PYR-03 181.221.527.27.1
PYR-04 195.252.516.16.2

This table is a hypothetical representation to illustrate the type of data used in QSAR analysis.

Rational Design Strategies for Developing Novel Pyrimidine-Based Molecular Frameworks

Rational design combines the insights from SAR, privileged scaffolds, and computational studies to create new molecules with improved properties. This approach is more targeted than traditional trial-and-error methods.

Key strategies in the rational design of pyrimidine-based frameworks include:

Structure-Based Design: When the 3D structure of the biological target is known (e.g., from X-ray crystallography), designers can create molecules that fit precisely into the active site. This allows for the strategic placement of functional groups to maximize favorable interactions (like hydrogen bonds or hydrophobic contacts) and minimize unfavorable ones.

Fragment-Based Design: Small molecular fragments that bind weakly to the target are identified. These fragments are then grown or linked together to create a larger, more potent lead molecule. The pyrimidine scaffold itself can serve as a core fragment to which other functionalities are added.

Scaffold Hopping: This involves replacing the central pyrimidine core with a different, structurally distinct scaffold that maintains the same 3D arrangement of key binding groups. This can lead to compounds with completely novel intellectual property and potentially better drug-like properties.

Hybridization: Combining pharmacophoric elements from two or more different known active molecules into a single hybrid compound. For instance, a pyrimidine core known to bind to a specific kinase could be linked to a side chain from another inhibitor to create a dual-target agent. nih.gov

Through these rational approaches, medicinal chemists can efficiently navigate the vast chemical space to develop novel pyrimidine-based molecular frameworks, like derivatives of this compound, for a wide range of therapeutic applications. nih.govrsc.org

Molecular Interaction Studies and Chemical Biology Applications of Pyrimidin 4 Amine Scaffolds Focus on Research Tools

In Vitro and Computational Investigation of Ligand-Target Recognition and Binding Affinities

The investigation of how a ligand recognizes and binds to its biological target is fundamental to drug discovery and chemical biology. For pyrimidine-based scaffolds, these investigations often combine in vitro biochemical assays with computational methods to build a comprehensive understanding of their binding affinities and molecular interactions.

In vitro techniques are essential for quantifying the binding affinity of pyrimidine (B1678525) derivatives. Methods such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) provide direct measurements of binding constants (e.g., Kd, Ki, IC50), offering empirical data on the strength of the ligand-target interaction. For instance, studies on various pyrimidine derivatives have utilized these assays to determine their inhibitory activities against targets like protein kinases and enzymes. gsconlinepress.comnih.gov

Computational approaches complement these experimental findings. Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govsemanticscholar.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate predictive models that can guide the design of new derivatives with improved affinity. nih.gov These models highlight which steric, electrostatic, and hydrophobic fields are critical for potent binding.

The binding affinities for a selection of pyrimidine derivatives against various targets, determined through such integrated studies, are often compiled to establish structure-activity relationships (SAR).

Table 1: Example Binding Affinities of Various Pyrimidine Derivatives

Compound Class Target Protein Method Binding Affinity (IC50)
Pyrimidine-5-carbonitrile derivative EGFRWT HTRF Assay 4.03 µM
Pyrimidine-5-carbonitrile derivative EGFRT790M HTRF Assay 0.09 µM
Dihydropyrimidinone derivative MCF-7 cell line Cytotoxic Assay 2.15 µM

This table is illustrative and compiles data from studies on various pyrimidine derivatives to show the range of activities and targets. gsconlinepress.comsemanticscholar.orgnih.gov

Elucidation of Molecular Mechanisms in Protein-Ligand Interactions through Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in elucidating the molecular mechanisms that govern the interaction between pyrimidine derivatives and their protein targets, providing insights that are difficult to obtain through experimental methods alone.

Docking simulations place the ligand into the binding site of a protein and calculate a score representing the binding free energy. tubitak.gov.tr The results reveal specific atomic-level interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and amine substituents are common hydrogen bond acceptors and donors, frequently forming critical interactions with amino acid residues like glutamine, asparagine, and arginine in the protein's active site. peerj.com

Hydrophobic Interactions: The aromatic pyrimidine ring and its substituents (like ethyl and methyl groups) can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine. mdpi.com

π-π Stacking: The planar, aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic amino acid side chains like tyrosine, tryptophan, and histidine, which can significantly stabilize the protein-ligand complex. nih.gov

For example, docking studies of pyrimidine-based inhibitors targeting protein kinases often show the pyrimidine core occupying the adenine-binding pocket, mimicking the interactions of the natural ATP ligand. nih.gov The specific substitution pattern on the pyrimidine ring dictates the selectivity and potency by forming additional interactions in adjacent pockets. nih.govpeerj.com These detailed interaction maps are crucial for rational drug design, allowing researchers to modify the ligand structure to enhance binding affinity and selectivity. tubitak.gov.tr

Design and Application of Pyrimidine Derivatives as Chemical Probes for Cellular Pathway Investigations

Chemical probes are small molecules designed to selectively interact with a specific protein target in a cellular context, enabling the study of that protein's function and its role in biological pathways. The pyrimidine scaffold is an excellent foundation for developing such probes due to its synthetic tractability and its ability to be tailored for high affinity and selectivity.

The design of a pyrimidine-based chemical probe often involves several key steps:

Identification of a Potent Scaffold: Starting with a pyrimidine derivative that shows high affinity for the target of interest.

Introduction of a Reporter Tag: Modifying the scaffold to include a reporter group, such as a fluorescent dye (for bioimaging), a biotin (B1667282) tag (for affinity purification), or a photo-crosslinker (to covalently capture binding partners). ciac.jl.cn

Optimization for Cellular Use: Ensuring the final probe has good cell permeability and minimal off-target effects.

Pyrimidine derivatives have been successfully developed as probes for various applications. For instance, fluorescently labeled pyrimidines can be used in live-cell imaging to visualize the subcellular localization of a target protein. ciac.jl.cn Biotinylated pyrimidine probes are employed in chemoproteomic experiments to pull down the target protein from cell lysates, allowing for the identification of its binding partners and downstream effectors. Furthermore, pyrimidine derivatives are used to investigate specific signaling pathways, such as the BMP2/SMAD1 pathway involved in osteogenesis, by modulating the activity of key protein components. nih.gov

Development of Pyrimidine-Embedded Molecular Frameworks for Modulating Protein–Protein Interactions

Protein-protein interactions (PPIs) are central to nearly all cellular processes, but they represent challenging targets for small molecule drugs due to their large, flat, and often featureless binding interfaces. nih.govresearchgate.net The development of novel chemical scaffolds that can effectively modulate PPIs is a significant area of research. ajwilsonresearch.comnih.gov

Pyrimidine-embedded molecular frameworks have emerged as a promising strategy to tackle this challenge. nih.gov By using pyrimidine as a "privileged substructure," researchers have employed diversity-oriented synthesis (pDOS) to create complex, three-dimensional polyheterocyclic molecules. frontiersin.orgnih.govacs.org These novel frameworks move beyond the flat, 2D structures of traditional pyrimidine compounds and exhibit greater shape diversity, making them better suited to interact with the expansive surfaces of PPI interfaces. frontiersin.orgresearchgate.net

Key features of these pyrimidine-embedded frameworks include:

Enhanced 3D Structural Diversity: Tandem cyclizations and skeletal transformations are used to build pyrimidine-fused medium-sized rings and polyheterocycles, which can project functional groups in precise spatial orientations to mimic protein secondary structures like α-helices or β-turns. nih.govacs.org

Targeting Allosteric Sites: Instead of competing at the primary interaction interface, these molecules can bind to allosteric sites, inducing conformational changes that modulate the protein's ability to interact with its partner. nih.gov

Probing Undruggable Targets: This strategy has opened up possibilities for developing small-molecule modulators for PPIs that were previously considered "undruggable," providing valuable tools to probe their function and validate them as therapeutic targets. nih.gov

Biophysical Studies of DNA Intercalation and Ligand-Nucleic Acid Interactions

The pyrimidine structure is integral to nucleic acids, where cytosine, thymine, and uracil (B121893) pair with purines to form the basis of the genetic code. wikipedia.org This inherent relationship makes pyrimidine derivatives interesting candidates for molecules designed to interact with DNA. One common mode of interaction is DNA intercalation, where a planar aromatic molecule inserts itself between the base pairs of the DNA double helix.

Biophysical techniques are employed to study these interactions:

UV-Visible and Fluorescence Spectroscopy: The binding of a pyrimidine derivative to DNA can be monitored by changes in its absorption or emission spectra. For example, intercalation often leads to hypochromism (decreased absorbance) and a red shift in the absorption maximum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in the DNA structure upon ligand binding, providing evidence for intercalation or groove binding.

Thermal Denaturation Studies (Melting Temperature): Intercalating agents typically stabilize the DNA double helix, leading to an increase in its melting temperature (Tm). This change can be measured to quantify the stabilizing effect of the ligand.

While simple pyrimidines are not large or aromatic enough to be strong intercalators, fused polycyclic systems containing a pyrimidine ring, such as azaacridine derivatives, have been designed as DNA intercalating agents. nih.govmdpi.com These studies help elucidate the structural requirements for effective DNA binding and provide insights into mechanisms of cytotoxicity for anticancer agents that target DNA. nih.gov

Future Research Directions and Unexplored Chemical Space for 2 Ethyl N,5 Dimethylpyrimidin 4 Amine

Advancements in Asymmetric Synthesis for Chirality Control in Pyrimidin-4-amines

Chirality plays a pivotal role in the biological activity of molecules. The development of efficient asymmetric syntheses for pyrimidin-4-amines is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. Chiral amines are significant structural motifs in numerous natural products and pharmaceuticals. nih.gov

Future research in this area could focus on several key aspects:

Development of Novel Chiral Catalysts: While significant progress has been made in transition metal-catalyzed asymmetric hydrogenation for the synthesis of chiral amines, there is a continuous need for new and more efficient chiral ligands and metal complexes. nih.govacs.org Research could be directed towards designing catalysts that are specifically tailored for the asymmetric functionalization of the pyrimidine (B1678525) core or for the enantioselective synthesis of precursors to 2-Ethyl-N,5-dimethylpyrimidin-4-amine.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal-based catalysis. acs.org Investigating the application of chiral Brønsted acids, Lewis bases, or phase-transfer catalysts for the asymmetric synthesis of pyrimidin-4-amine derivatives could lead to novel and highly selective transformations.

Biocatalysis: Enzymes, such as transaminases, offer unparalleled stereoselectivity in the synthesis of chiral amines from prochiral ketones. nih.gov Exploring the use of engineered enzymes for the asymmetric amination of a suitable pyrimidine precursor could provide a green and highly efficient route to chiral derivatives of this compound.

Asymmetric Synthesis Approach Potential Advantages Key Research Focus
Chiral Transition Metal CatalysisHigh efficiency and turnover numbersDesign of novel, highly selective ligands for pyrimidine scaffolds
OrganocatalysisMetal-free, environmentally benignDevelopment of catalysts for asymmetric C-N bond formation
BiocatalysisExcellent enantioselectivity, mild reaction conditionsEnzyme screening and engineering for specific pyrimidine substrates

Development of Novel Catalytic Systems for Sustainable Pyrimidine Functionalization

The functionalization of the pyrimidine ring is essential for modulating the properties of its derivatives. Modern catalytic methods offer powerful tools for achieving this in a more sustainable and efficient manner compared to classical synthetic routes.

Future research directions in this domain include:

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a highly atom-economical strategy for modifying heterocyclic compounds. researchgate.netyork.ac.uk Developing catalytic systems, for instance, based on palladium, ruthenium, or manganese, that can selectively activate and functionalize the C-H bonds of the pyrimidine ring in this compound would open up new avenues for creating diverse analogs. researchgate.netresearchgate.net

Cross-Coupling Reactions: Expanding the portfolio of cross-coupling reactions applicable to pyrimidine scaffolds is a continuous goal. Research into novel catalysts that are more tolerant of functional groups and can operate under milder conditions will be crucial. This includes exploring the use of earth-abundant metals as catalysts to replace precious metals like palladium.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. Applying this technology to the functionalization of pyrimidines could lead to the discovery of new reactivity patterns and the synthesis of previously inaccessible derivatives.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from molecular design to synthesis planning. nih.gov

The integration of these technologies in the context of this compound and its analogs can be envisioned in several ways:

Predictive Modeling for Property-Based Design: AI/ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel pyrimidine derivatives. This would enable the in silico design of compounds with desired characteristics before their actual synthesis, saving time and resources.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic routes to target pyrimidine molecules, including novel and unexplored pathways. cas.orgengineering.org.cn This can be particularly valuable for complex derivatives or for optimizing existing synthetic procedures. The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This data-driven approach can accelerate the development of robust and efficient synthetic protocols.

AI/ML Application Objective Potential Impact
Predictive ModelingDesign of pyrimidines with specific propertiesAccelerated discovery of new drug candidates and functional materials
Retrosynthesis PlanningIdentification of efficient synthetic routesReduced time and cost of synthesis
Reaction OptimizationImprovement of reaction yields and selectivityMore sustainable and economical chemical manufacturing

Exploration of New Reactivity Modes and Synthetic Pathways for Pyrimidin-4-amine Scaffolds

Discovering novel chemical reactions and synthetic strategies is fundamental to expanding the accessible chemical space. For pyrimidin-4-amine scaffolds, several areas are ripe for exploration.

Future research could focus on:

Multi-component Reactions: Designing new multi-component reactions that allow for the rapid assembly of complex pyrimidine structures from simple starting materials in a single step would be highly beneficial for creating libraries of diverse compounds.

Ring Transformation Reactions: Investigating reactions that can transform the pyrimidine core into other heterocyclic systems could lead to the discovery of novel scaffolds with unique properties.

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups into the pyrimidine scaffold at a late stage of the synthesis is crucial for the efficient generation of analogs for structure-activity relationship studies.

Expanding the Chemical Space of Pyrimidine-Based Molecular Tools for Mechanistic Research

Pyrimidine derivatives can serve as valuable molecular tools to probe biological processes. nih.gov this compound and its analogs could be developed into chemical probes to investigate specific biological targets.

Key research directions include:

Design of Photoaffinity Probes: Incorporating photoreactive groups into the pyrimidine structure would enable the creation of photoaffinity probes that can be used to identify the protein targets of a bioactive compound.

Fluorescently Labeled Analogs: Attaching fluorescent dyes to the pyrimidine scaffold would allow for the visualization of the compound's distribution and localization within cells, providing insights into its mechanism of action.

Clickable Probes: Introducing "clickable" functional groups, such as alkynes or azides, would facilitate the use of click chemistry for the attachment of various reporter tags, such as biotin (B1667282) or fluorescent dyes, for pull-down assays and imaging studies. High-quality small molecule probes are complementary to genetic strategies and are central to both basic and translational research. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.